(2-Fluorocyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorocyclohexyl)methanamine is a chemical compound with the molecular formula C7H14FN It is a derivative of cyclohexylmethanamine, where one hydrogen atom on the cyclohexyl ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorocyclohexyl)methanamine typically involves the fluorination of cyclohexylmethanamine. One common method is the direct fluorination of cyclohexylmethanamine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorocyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexylmethanamine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanamine.
Substitution: Formation of substituted cyclohexylmethanamines.
Scientific Research Applications
(2-Fluorocyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new psychoactive substances.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluorocyclohexyl)methanamine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexylmethanamine: The parent compound without the fluorine substitution.
(2-Chlorocyclohexyl)methanamine: A similar compound with a chlorine atom instead of fluorine.
(2-Bromocyclohexyl)methanamine: A similar compound with a bromine atom instead of fluorine.
Uniqueness: (2-Fluorocyclohexyl)methanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it distinct from its analogs .
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
(2-fluorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H14FN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2 |
InChI Key |
CGUKMUGMCFSIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.